molecular formula C25H21NO5S B6510494 4-(benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline CAS No. 902951-35-3

4-(benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline

Cat. No. B6510494
CAS RN: 902951-35-3
M. Wt: 447.5 g/mol
InChI Key: UFLUXDLBJUASBA-UHFFFAOYSA-N
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Description

“4-(benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and dyes .


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For instance, a similar compound, 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde, has been synthesized by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, 4-methoxybenzoyl chloride, the boiling point is 262.5 °C, the melting point is 24.5 °C, and the density is 1.072 g/cm³ at 0 °C .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “4-(benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline” would require proper safety precautions. For instance, 4-methoxybenzoyl chloride is known to be corrosive and can cause severe skin burns and eye damage .

Future Directions

The future directions for this compound would depend on its applications. If it’s a pharmaceutical compound, future research could focus on improving its efficacy, reducing its side effects, or finding new therapeutic uses .

properties

IUPAC Name

[4-(benzenesulfonyl)-6-ethoxyquinolin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5S/c1-3-31-19-13-14-23-21(15-19)25(32(28,29)20-7-5-4-6-8-20)22(16-26-23)24(27)17-9-11-18(30-2)12-10-17/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLUXDLBJUASBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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